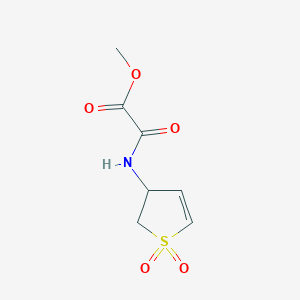

Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

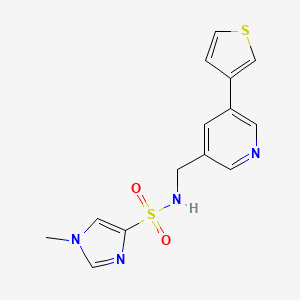

“Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate” is a chemical compound with the molecular formula C7H10O4S . It is also known as "Methyl (1,1-dioxido-2,3-dihydro-3-thiophenyl)acetate" .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, and two oxygen atoms attached to the thiophene ring, forming a dioxido group . The compound also contains an amino group and a methyl ester group .Physical And Chemical Properties Analysis

The compound has an average mass of 190.217 Da and a monoisotopic mass of 190.029984 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Methylglyoxal in Food and Organisms

Methylglyoxal (MG), a reactive alpha-oxoaldehyde, is formed endogenously in various enzymatic and nonenzymatic reactions. It modifies amino acids in proteins, leading to advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. MG is also found in food and beverages during processing, cooking, and storage. Its accumulation due to fasting, metabolic disorders, or defects in detoxification processes can lead to tissue degeneration, but interestingly, it also exhibits anticancer activity. Methods for quantifying MG in biological samples typically involve HPLC or GC methods with derivatization into stable chromophores or fluorophores for MS determination (Nemet, Varga-Defterdarović, & Turk, 2006).

Allosteric Modifiers of Hemoglobin

Research on 2-(aryloxy)-2-methylpropionic acids, structurally related to Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate, demonstrates their ability to decrease the oxygen affinity of human hemoglobin A. These compounds are potent allosteric effectors and show potential in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Role of Methylglyoxal in Free Radical Generation

Methylglyoxal's metabolism is closely related to free radical production, particularly reactive oxygen species (ROS) and reactive nitrogen species (RNS). This relationship extends from metabolic routes to toxicological events, emphasizing the action of methylglyoxal on cellular glutathione content. The study concludes that there is a tight junction between methylglyoxal toxicity and free radical generation, suggesting its significant role in tissue damage and potential therapeutic interventions (Kalapos, 2008).

Application in Chemical Synthesis

Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, structurally similar to this compound, was synthesized for potential application in chemical synthesis. The compound's structure was confirmed through various spectroscopic methods, and its potential in synthesizing other chemical compounds was explored (Ahmed et al., 2016).

Propriétés

IUPAC Name |

methyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-13-7(10)6(9)8-5-2-3-14(11,12)4-5/h2-3,5H,4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZZIYVOWAHJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1CS(=O)(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)